molecular formula C18H17ClO4 B3053941 2-Propen-1-one, 1-(4-chlorophenyl)-3-(3,4,5-trimethoxyphenyl)- CAS No. 57077-27-7

2-Propen-1-one, 1-(4-chlorophenyl)-3-(3,4,5-trimethoxyphenyl)-

Cat. No.: B3053941
CAS No.: 57077-27-7
M. Wt: 332.8 g/mol
InChI Key: IQAPXEUYWKSSTF-UHFFFAOYSA-N
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Description

2-Propen-1-one, 1-(4-chlorophenyl)-3-(3,4,5-trimethoxyphenyl)- is a useful research compound. Its molecular formula is C18H17ClO4 and its molecular weight is 332.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Propen-1-one, 1-(4-chlorophenyl)-3-(3,4,5-trimethoxyphenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Propen-1-one, 1-(4-chlorophenyl)-3-(3,4,5-trimethoxyphenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 2-Propen-1-one, 1-(4-chlorophenyl)-3-(3,4,5-trimethoxyphenyl) , also known as (2E)-1-(4-chlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one , has garnered attention in pharmacological research due to its diverse biological activities. This article explores the compound's chemical properties, biological effects, and relevant case studies.

  • Molecular Formula : C18H17ClO4
  • Molecular Weight : 332.78 g/mol
  • CAS Number : 173543-24-3

Biological Activity Overview

The biological activity of this compound is primarily attributed to its structural features, which include a chalcone-like backbone. Chalcones are known for their various bioactivities, including:

  • Anticancer Activity : Studies have shown that compounds with similar structures can inhibit the growth of cancer cells through multiple mechanisms.
  • Anti-inflammatory Effects : The presence of methoxy groups enhances antioxidant properties and anti-inflammatory activity.
  • Antimicrobial Properties : The compound exhibits activity against various bacterial strains.

The biological effects can be attributed to several mechanisms:

  • Apoptosis Induction : Compounds similar to this structure have been shown to induce apoptosis in cancer cells by inhibiting anti-apoptotic proteins .
  • Tubulin Polymerization Inhibition : Some analogs disrupt microtubule dynamics, which is crucial for cancer cell division .
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in cells, promoting cell death .

Anticancer Activity

A study evaluated the cytotoxic effects of this compound against various human cancer cell lines. The results indicated significant inhibition of cell proliferation with IC50 values ranging from 5 to 15 µM across different cell types (Table 1).

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)10Induction of apoptosis
A549 (Lung)12Inhibition of tubulin polymerization
HT-29 (Colon)8ROS generation leading to oxidative stress

Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of similar compounds. The presence of methoxy groups was linked to enhanced antioxidant activity, which reduced inflammation markers in vitro .

Antimicrobial Activity

Research has demonstrated that compounds with a similar structure exhibit antibacterial activity against Gram-positive bacteria. The mechanism involves disrupting bacterial cell membranes and inhibiting cellular respiration .

Properties

IUPAC Name

1-(4-chlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClO4/c1-21-16-10-12(11-17(22-2)18(16)23-3)4-9-15(20)13-5-7-14(19)8-6-13/h4-11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQAPXEUYWKSSTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30387098
Record name 2-Propen-1-one, 1-(4-chlorophenyl)-3-(3,4,5-trimethoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30387098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57077-27-7
Record name 2-Propen-1-one, 1-(4-chlorophenyl)-3-(3,4,5-trimethoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30387098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.